5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol: is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and properties. This compound belongs to the class of benzoxaboroles, which are known for their boron-containing heterocyclic structures. The presence of boron in these compounds imparts unique chemical and biological properties, making them valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with a boron reagent in the presence of a base and a catalyst in an organic solvent. This process yields the desired benzoxaborole compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoxaboroles: Substitution reactions produce various substituted benzoxaboroles with different functional groups.
Scientific Research Applications
Chemistry: 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol is used as a reagent in the synthesis of other complex molecules, including inhibitors for various enzymes .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies .
Medicine: Benzoxaboroles, including this compound, have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. The boron atom in the compound facilitates binding to the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-amino-1,3-dihydro-2,1-benzoxaborol-1-ol
- 6-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol
Comparison: 5-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its amino and other substituted counterparts. The nitro group allows for specific interactions and reactions that are not possible with other substituents .
Properties
CAS No. |
875816-94-7 |
---|---|
Molecular Formula |
C7H6BNO4 |
Molecular Weight |
178.9 |
Purity |
95 |
Origin of Product |
United States |
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